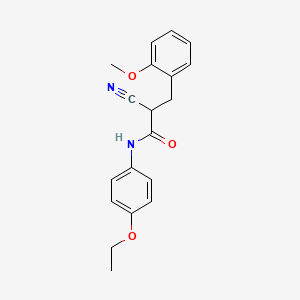

![molecular formula C15H14N2O2 B2701665 N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide CAS No. 31061-80-0](/img/structure/B2701665.png)

N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a Schiff base compound was synthesized by condensing O-vanillin with 2-aminobenzohydrazide . Another study reported the synthesis of a hydrazide derivative by using 2-Hydroxy-4-methoxybenzaldehyde (vanillin) and 4-chlorobenzohydrazide .Molecular Structure Analysis

While specific structural analysis for “N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide” is not available, a study on a similar compound used X-ray diffraction, Fourier transform infrared, nuclear magnetic resonance, ultraviolet-visible, and mass spectrometry for characterization .科学的研究の応用

Synthesis and Antimicrobial Activities

N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide and its derivatives have been synthesized and characterized for their potential antimicrobial activities. Studies have shown that these compounds exhibit notable antibacterial properties, making them significant in the field of antimicrobial research (Shaikh, 2013).

Corrosion Inhibition

Research on aromatic hydrazide derivatives, including this compound, has demonstrated their effectiveness as corrosion inhibitors for metals like carbon steel. These studies are crucial for industries where metal corrosion is a significant concern (Poojary, Kumari, & Rao, 2021).

Crystallographic Studies

The crystal structure of this compound and its variants has been extensively studied. These studies provide valuable insights into the molecular conformation and interactions, which are crucial for understanding their chemical behavior and potential applications in various fields (Fun, Horkaew, & Chantrapromma, 2011).

DNA Binding and Biological Activities

Some derivatives of this compound have been shown to bind effectively with DNA, displaying significant biological activities such as antimicrobial and antioxidant properties. This makes them relevant in the study of new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Spectroscopic Investigations

Spectroscopic methods have been employed to analyze the molecular structure and properties of this compound derivatives. These studies are significant for understanding the electronic structure and potential applications in materials science (Maheswari & Manjula, 2016).

Catalytic Properties

The catalytic properties of complexes derived from this compound have been explored, showing potential in various chemical reactions. This research contributes significantly to the field of catalysis and material science (Wang, Guo, & Hu, 2013).

作用機序

将来の方向性

特性

CAS番号 |

31061-80-0 |

|---|---|

分子式 |

C15H14N2O2 |

分子量 |

254.28 g/mol |

IUPAC名 |

N-[(Z)-(4-methoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H14N2O2/c1-19-14-9-7-12(8-10-14)11-16-17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b16-11- |

InChIキー |

SHSNILXAPAXVEH-WJDWOHSUSA-N |

異性体SMILES |

COC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2 |

SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |

正規SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-BROMOPHENYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE](/img/structure/B2701584.png)

![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)

![N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide](/img/structure/B2701592.png)

![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2701594.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2701595.png)

![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)

![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2701598.png)

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)

![4-[(2-Chlorophenyl)amino]quinazoline-2-thiol](/img/structure/B2701603.png)